molecular formula C10H8N2O3 B1626842 2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid CAS No. 53242-52-7

2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid

Cat. No.: B1626842
CAS No.: 53242-52-7
M. Wt: 204.18 g/mol
InChI Key: BCDMDOUWGCCDRR-UHFFFAOYSA-N
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Description

2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid is an organic compound that features both a hydroxyl group and an imidazole ring attached to a benzoic acid core. This compound is of interest due to its unique structural properties, which combine the characteristics of benzoic acid derivatives and imidazole-containing compounds. The presence of the imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, imparts significant chemical and biological activity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis techniques. These methods would focus on optimizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can react with the imidazole ring under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carboxylic acid group would produce an alcohol.

Scientific Research Applications

2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, which is important in enzyme catalysis and inhibition. The hydroxyl and carboxyl groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-imidazol-1-yl)benzoic acid: Lacks the hydroxyl group, which may reduce its hydrogen bonding capability.

    5-(1H-imidazol-1-yl)salicylic acid: Contains an additional hydroxyl group, potentially increasing its reactivity and binding affinity.

    2-hydroxybenzoic acid (salicylic acid): Lacks the imidazole ring, which significantly alters its chemical and biological properties.

Uniqueness

2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid is unique due to the combination of the hydroxyl group, carboxylic acid group, and imidazole ring. This combination imparts a distinct set of chemical reactivities and biological activities, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-hydroxy-5-imidazol-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-9-2-1-7(5-8(9)10(14)15)12-4-3-11-6-12/h1-6,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDMDOUWGCCDRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=CN=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90499242
Record name 2-Hydroxy-5-(1H-imidazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53242-52-7
Record name 2-Hydroxy-5-(1H-imidazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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